11-(4-hydroxy-3,5-dimethoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one 11-(4-hydroxy-3,5-dimethoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC10344437
InChI: InChI=1S/C27H26N2O4/c1-32-23-14-18(15-24(33-2)27(23)31)26-25-21(28-19-10-6-7-11-20(19)29-26)12-17(13-22(25)30)16-8-4-3-5-9-16/h3-11,14-15,17,26,28-29,31H,12-13H2,1-2H3
SMILES: COC1=CC(=CC(=C1O)OC)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=CC=CC=C5N2
Molecular Formula: C27H26N2O4
Molecular Weight: 442.5 g/mol

11-(4-hydroxy-3,5-dimethoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

CAS No.:

Cat. No.: VC10344437

Molecular Formula: C27H26N2O4

Molecular Weight: 442.5 g/mol

* For research use only. Not for human or veterinary use.

11-(4-hydroxy-3,5-dimethoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one -

Specification

Molecular Formula C27H26N2O4
Molecular Weight 442.5 g/mol
IUPAC Name 6-(4-hydroxy-3,5-dimethoxyphenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Standard InChI InChI=1S/C27H26N2O4/c1-32-23-14-18(15-24(33-2)27(23)31)26-25-21(28-19-10-6-7-11-20(19)29-26)12-17(13-22(25)30)16-8-4-3-5-9-16/h3-11,14-15,17,26,28-29,31H,12-13H2,1-2H3
Standard InChI Key FDVXNNIFAZBQQL-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1O)OC)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=CC=CC=C5N2
Canonical SMILES COC1=CC(=CC(=C1O)OC)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=CC=CC=C5N2

Introduction

Structural Features

Dibenzo[b,e] diazepinones are characterized by their fused ring system, which includes two benzene rings and a seven-membered diazepine ring. The presence of a hydroxy group and methoxy groups on the phenyl ring, as in the case of the compound of interest, can influence its solubility and biological activity.

Structural ComponentDescription
Diazepine RingSeven-membered ring containing two nitrogen atoms.
Benzene RingsTwo fused benzene rings contributing to the dibenzo structure.
SubstituentsHydroxy and methoxy groups on the phenyl ring, and a phenyl group attached to the diazepine ring.

Synthesis Methods

The synthesis of dibenzo[b,e] diazepinones typically involves multi-step reactions, including condensation and cyclization processes. For example, the synthesis might start with the preparation of a suitable precursor, followed by cyclization under specific conditions to form the diazepine ring.

Synthesis StepsDescription
Precursor PreparationSynthesis of the starting materials, often involving aromatic amines and carboxylic acids or their derivatives.
CyclizationFormation of the diazepine ring through condensation reactions, often requiring heating or the presence of a catalyst.

Biological Activities

Dibenzo[b,e] diazepinones have been explored for various biological activities, including:

  • Antidepressant and Antimicrobial Properties: Some derivatives have shown potential as antidepressants and antimicrobial agents .

  • Analgesic and Anti-inflammatory Activities: These compounds have been studied for their pain-relieving and anti-inflammatory effects .

  • Antitumor Activities: Certain dibenzo[b,e] diazepinones have demonstrated antitumor properties .

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